An In-depth Technical Guide to the Chemical Properties of 2-Phenoxyethyl Propionate
An In-depth Technical Guide to the Chemical Properties of 2-Phenoxyethyl Propionate
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety considerations of 2-phenoxyethyl propionate. It is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and materials science who require a detailed understanding of this versatile ester.
Introduction: Understanding 2-Phenoxyethyl Propionate
2-Phenoxyethyl propionate (CAS No. 23495-12-7) is an aryl alkyl alcohol simple acid ester, a class of compounds widely utilized in the fragrance and flavor industries.[1] It is synthesized by the esterification of 2-phenoxyethanol with propionic acid.[2] Its chemical structure, characterized by a phenoxyethyl group linked to a propionate moiety, imparts a unique combination of properties, including a pleasant aroma, low volatility, and good stability. These characteristics make it a valuable ingredient in a variety of consumer and industrial products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-phenoxyethyl propionate is essential for its effective application and formulation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-phenoxyethyl propanoate | [3] |
| CAS Number | 23495-12-7 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Colorless clear liquid (est.) | [4] |
| Odor | Fruity, balsamic, myrrh-like | [5] |
| Boiling Point | 262.00 °C @ 760.00 mm Hg | [5] |
| Flash Point | >93.89 °C (>201.00 °F) TCC | [5] |
| Specific Gravity | 1.07600 to 1.08400 @ 20.00 °C | [4] |
| Water Solubility | 283.6 mg/L @ 25 °C (est.) | [5] |
| logP (o/w) | 2.262 (est.) | [5] |
Synthesis and Manufacturing
The primary industrial route for the synthesis of 2-phenoxyethyl propionate is through Fischer esterification. This reaction involves the acid-catalyzed reaction between 2-phenoxyethanol and propionic acid.
Reaction Mechanism
The Fischer esterification of 2-phenoxyethanol with propionic acid is a reversible reaction. To drive the equilibrium towards the formation of the ester, a strong acid catalyst, such as sulfuric acid, is typically employed. The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps. The removal of water as it is formed is a critical factor in achieving a high yield of the final product.[6]
Caption: Fischer Esterification of 2-Phenoxyethyl Propionate.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a general procedure for the laboratory-scale synthesis of 2-phenoxyethyl propionate.
Materials:
-
2-Phenoxyethanol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Molecular sieves (for water removal)
-
Soxhlet extractor
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-phenoxyethanol and propionic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Water Removal: To drive the reaction to completion, it is advantageous to remove the water formed during the reaction. A Soxhlet extractor charged with molecular sieves can be fitted to the reaction flask to continuously remove water from the reaction mixture.[6]
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted propionic acid.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent and any low-boiling impurities are then removed under reduced pressure using a rotary evaporator to yield the crude 2-phenoxyethyl propionate.
-
Purification: The crude product can be further purified by vacuum distillation to obtain a high-purity sample.
Analytical Characterization
The identity and purity of 2-phenoxyethyl propionate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-phenoxyethyl propionate. The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the ethyl chain, and the ethyl group of the propionate moiety.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) stretch and the C-O stretching vibrations.
-
Gas Chromatography (GC): GC is a standard method for assessing the purity of 2-phenoxyethyl propionate and for quantifying its presence in complex mixtures.
Applications in Industry
The unique properties of 2-phenoxyethyl propionate make it a valuable ingredient in several industries.
Fragrance and Perfumery
In the fragrance industry, 2-phenoxyethyl propionate is utilized as a blending agent and a fixative. Its low volatility allows it to prolong the scent of more volatile fragrance components, thereby increasing the longevity of the perfume. It imparts a smooth, fruity-floral character with gentle powdery undertones to fragrance compositions.[7]
Flavors
As a flavoring agent, 2-phenoxyethyl propionate is used to impart fruity and floral notes to a variety of food and beverage products.[3]
Cosmetics and Personal Care
Due to its pleasant aroma and good stability, it is incorporated into various cosmetic and personal care products, including creams, lotions, and deodorants, to enhance their sensory appeal.[8]
Caption: Key Industrial Applications of 2-Phenoxyethyl Propionate.
Safety and Toxicology
A comprehensive safety assessment of 2-phenoxyethyl propionate has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below:
-
Genotoxicity: Based on available data, 2-phenoxyethyl propionate is not considered to have genotoxic potential.[9]
-
Phototoxicity and Photoallergenicity: UV/Vis absorption spectra indicate that it does not absorb light in the range that would cause phototoxicity or photoallergenicity.[9]
-
Skin Sensitization: It is not considered to be a skin sensitizer under the current, declared levels of use.[9]
-
Repeated Dose Toxicity: The Margin of Exposure (MOE) for repeated dose toxicity is considered adequate at current use levels.[9]
It is important to handle 2-phenoxyethyl propionate in accordance with good laboratory and industrial hygiene practices.
Conclusion
2-Phenoxyethyl propionate is a commercially significant ester with a well-characterized chemical profile. Its unique combination of olfactory properties, low volatility, and good stability makes it a versatile ingredient in the fragrance, flavor, and cosmetic industries. The synthesis of this compound is straightforward, and its purity can be readily assessed using standard analytical techniques. Based on current toxicological data, 2-phenoxyethyl propionate is considered safe for its intended uses at the current levels of exposure. Future research may focus on exploring new applications for this compound and developing more sustainable and efficient manufacturing processes.
References
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Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., Greim, H., Hanifin, J. M., Miyachi, Y., Saurat, J. H., & Sipes, I. G. (2012). A toxicologic and dermatologic review of aryl alkyl alcohol simple acid esters when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S1–S23. [Link]
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McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50 Suppl 2, S498–S501. [Link]
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Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, S., … Tokura, Y. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 167, 113256. [Link]
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Wikipedia contributors. (2023, December 28). 2-Phenethyl propionate. In Wikipedia, The Free Encyclopedia. Retrieved 16:29, January 16, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 16, 2026, from [Link]
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NileRed. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. [Link]
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Kastratović, V., Zarić, M., Vukić, M., & Zdujić, M. (2022). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 87(9), 967-978. [Link]
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